molecular formula C13H25N2O8PS B1231984 S-acetylphosphopantotheine

S-acetylphosphopantotheine

Cat. No.: B1231984
M. Wt: 400.39 g/mol
InChI Key: AJFWMDFTVVFMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-acetylphosphopantotheine is a crucial biochemical reagent serving as an acetyl group donor in specific enzymatic pathways. It is a defined substrate for the enzyme deacetyl-[citrate-(pro-3S)-lyase] S-acetyltransferase (EC 2.3.1.49). In this reaction, this compound acts as a cofactor, transferring its acetyl group to a holo-[citrate lyase ACP] to form the active acetyl-[citrate lyase ACP], which is essential for the catalytic activity of citrate lyase (EC 4.1.3.6) . This mechanism highlights the compound's fundamental role in studying bacterial metabolic pathways, particularly in the citrate fermentation cycle. As a stable, activated form of a pantothenate derivative, it provides researchers with a valuable tool for probing acyl carrier protein (ACP) function, enzyme kinetics, and the broader landscape of metabolic engineering and intermediary metabolism. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Ensure you refer to the Safety Data Sheet (SDS) before handling and adhere to all local safety guidelines for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25N2O8PS

Molecular Weight

400.39 g/mol

IUPAC Name

S-[2-[3-[(2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl)amino]propanoylamino]ethyl] ethanethioate

InChI

InChI=1S/C13H25N2O8PS/c1-9(16)25-7-6-14-10(17)4-5-15-12(19)11(18)13(2,3)8-23-24(20,21)22/h11,18H,4-8H2,1-3H3,(H,14,17)(H,15,19)(H2,20,21,22)

InChI Key

AJFWMDFTVVFMHY-UHFFFAOYSA-N

SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of S Acetylphosphopantotheine

Precursor Relationships within Pantothenate and Coenzyme A Biosynthesis

The story of S-acetylphosphopantotheine is intrinsically linked to the synthesis of pantothenate (Vitamin B5) and its subsequent conversion to Coenzyme A, a universal and essential cofactor in all domains of life.

Enzymatic Formation from 4'-Phosphopantetheine (B1211885) and Acetyl Donors

This compound is formed through the acetylation of the thiol (-SH) group of its direct precursor, 4'-phosphopantetheine. This reaction involves the transfer of an acetyl group from an acetyl donor. While the specific enzyme that catalyzes the acetylation of free 4'-phosphopantetheine is not extensively documented, the general class of enzymes responsible for such reactions are acetyltransferases. In the broader context of fatty acid synthesis, the phosphopantetheine moiety, when attached to an acyl carrier protein (ACP), is acetylated by malonyl/acetyltransferases. nih.gov

The formation of 4'-phosphopantetheine itself is a multi-step enzymatic process within the canonical CoA biosynthetic pathway. nih.gov This pathway begins with the phosphorylation of pantothenate by Pantothenate Kinase (PanK) . Subsequently, Phosphopantothenoylcysteine Synthetase (PPCS) adds a cysteine residue, which is then decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield 4'-phosphopantetheine. nih.gov

Intermediacy in the Coenzyme A Biosynthetic Cascade

4'-phosphopantetheine is a critical intermediate in the de novo biosynthesis of CoA. nih.gov Following its formation, Phosphopantetheine Adenylyltransferase (PPAT) catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA. The final step is the phosphorylation of dephospho-CoA by Dephospho-CoA Kinase (DPCK) to produce Coenzyme A. nih.gov

This compound can be considered a branch point from this main pathway. It can serve as a stabilized precursor that can be converted to acetyl-CoA. In Escherichia coli, S-acetyl-pantetheine can be processed by PanK, PPAT, and DPCK to form acetyl-CoA, highlighting its potential to feed into this critical metabolic pool.

Pathways for Acetyl Group Transfer to Phosphopantetheine Moieties

The transfer of acetyl groups to the phosphopantetheine moiety is a fundamental process, particularly when it is part of the Acyl Carrier Protein (ACP), a key component of fatty acid and polyketide synthases. The flexible phosphopantetheine arm of ACP tethers the growing acyl chain, and the initial priming of this system involves the transfer of an acetyl group.

Malonyl/acetyltransferase (MAT) , a domain of the fatty acid synthase (FASN) complex, is a crucial enzyme in this process. nih.gov It catalyzes the transfer of acetyl and malonyl groups from their respective CoA thioesters to the terminal thiol of the phosphopantetheine prosthetic group of ACP. This reaction is essential for initiating fatty acid synthesis. ebi.ac.uk

Regulation of this compound Biosynthesis

CoA and its thioester derivatives, such as acetyl-CoA, act as allosteric inhibitors of PanK. smolecule.com When the cellular levels of CoA are high, PanK activity is reduced, leading to a decreased flux through the entire pathway and, consequently, a lower availability of the precursor 4'-phosphopantotheine for acetylation. Conversely, when CoA levels are low, PanK is more active, promoting the synthesis of 4'-phosphopantetheine.

Furthermore, the rapid conversion of acetyl-CoA to CoA can influence the hydrolysis of CoA to 4'-phosphopantetheine, thereby affecting the substrate pool for the synthesis of this compound. evitachem.com This interplay between synthesis and degradation contributes to the homeostatic regulation of CoA and its precursors. asm.org While direct feedback regulation on the specific acetylation step to form this compound is not well-defined, the control of the precursor supply is a dominant regulatory factor.

Data Tables

Table 1: Key Enzymes in the Coenzyme A Biosynthetic Pathway

Enzyme NameAbbreviationFunction
Pantothenate KinasePanKPhosphorylates pantothenate to 4'-phosphopantothenate. nih.gov
Phosphopantothenoylcysteine SynthetasePPCSAdds a cysteine residue to 4'-phosphopantothenate. nih.gov
Phosphopantothenoylcysteine DecarboxylasePPCDCDecarboxylates 4'-phosphopantothenoylcysteine to form 4'-phosphopantetheine. nih.gov
Phosphopantetheine AdenylyltransferasePPATTransfers an adenylyl group from ATP to 4'-phosphopantetheine. nih.gov
Dephospho-CoA KinaseDPCKPhosphorylates dephospho-CoA to Coenzyme A. nih.gov
Malonyl/acetyltransferaseMATTransfers acetyl and malonyl groups to the phosphopantetheine moiety of ACP. nih.gov

Enzymology and Reaction Mechanisms Involving S Acetylphosphopantotheine

Holo-[Acyl-Carrier-Protein] Synthase (ACPS) and 4'-Phosphopantetheinyl Transferases

Holo-[acyl-carrier-protein] synthase (ACPS) is a specific type of PPTase that plays a central role in fatty acid biosynthesis. wikipedia.org It catalyzes the transfer of the 4'-phosphopantetheine (B1211885) group from coenzyme A (CoA) to a conserved serine residue on an apo-acyl carrier protein (apo-ACP). This conversion from the inactive apo-form to the active holo-form is essential for the ACP to function as a carrier of acyl groups during fatty acid elongation. nih.govnih.govwikipedia.org

The substrate specificity of ACPS and other PPTases can vary significantly between different organisms and enzyme families. While the primary donor substrate is typically coenzyme A, some PPTases can utilize acetyl-CoA.

Bacterial PPTases: Studies on bacterial ACPS have revealed diverse substrate preferences. For instance, the ACPS from Escherichia coli can utilize short-chain acyl-CoA derivatives, whereas the ACPS from Streptococcus pneumoniae and Mycoplasma pneumoniae show a preference for long-chain acyl-CoAs. nih.govnih.gov The human PPTase exhibits broad substrate specificity, being able to phosphopantetheinylate various carrier proteins, including those from prokaryotes. nih.gov

Structural Basis of Recognition: The recognition of the phosphopantetheine donor, such as S-acetylphosphopantotheine, occurs within a binding cleft of the enzyme. nih.gov In Sfp, a well-studied PPTase from Bacillus subtilis, the 4'-phosphopantetheine donor binds in a cleft formed by two domains. nih.gov The binding of the acceptor protein, the apo-ACP, is often facilitated by hydrophobic interactions. nih.gov

The fundamental reaction catalyzed by ACPS is a thioesterification, where the 4'-phosphopantetheine moiety is transferred from CoA (or acetyl-CoA) to a serine residue on the apo-ACP. nih.govnih.gov This process involves the formation of a phosphodiester bond between the serine hydroxyl group and the phosphate (B84403) of the phosphopantetheine.

The catalytic mechanism is dependent on a magnesium ion (Mg2+) cofactor, which is accommodated in the active site and is crucial for the reaction. wikipedia.orgebi.ac.uk The proposed mechanism involves the deprotonation of the serine hydroxyl group, which then acts as a nucleophile, attacking the phosphate of the phosphopantetheine moiety of the donor molecule.

Kinetic analyses of various ACPS enzymes have provided insights into their catalytic efficiency. For example, the ACPS from M. pneumoniae is a kinetically sluggish enzyme compared to those from E. coli and S. pneumoniae. nih.govnih.gov

Mechanistic models for ACPS activity often depict a sequential binding of substrates. The crystal structure of human PPTase in complex with CoA and ACP has provided a detailed view of the substrate binding and the catalytic process. nih.gov These models highlight the importance of specific residues in ligand binding and catalysis. nih.gov

Catalytic Mechanism of Thioesterification and Acetyl Transfer

This compound as an Acetyl Donor for Acyl Carrier Proteins (ACPs)

While the primary role of PPTases is the transfer of the entire 4'-phosphopantetheine group, this compound itself can be considered an intermediate in the loading of an acetyl group onto the holo-ACP, which is the initial step in fatty acid synthesis.

The covalent attachment of the 4'-phosphopantetheine prosthetic group from a donor like acetyl-CoA to a specific serine residue of an apo-ACP is the key event that transforms it into a functional holo-ACP. nih.gov This reaction is catalyzed by holo-ACP synthase. nih.gov The serine residue is part of a conserved sequence motif in ACPs. biorxiv.org

The reaction proceeds as follows: CoA-[4'-phosphopantetheine] + an apo-[acyl-carrier protein] → adenosine (B11128) 3',5'-bisphosphate + a holo-[acyl-carrier protein] genome.jp

The transfer of the 4'-phosphopantetheine group is a critical post-translational modification that converts inactive apo-proteins into their active holo-forms. genome.jp This modification is essential for the function of acyl carrier proteins in fatty acid synthesis, as well as for peptidyl carrier proteins (PCPs) in non-ribosomal peptide synthesis and polyketide synthases. nih.govembopress.org The flexible 20 Å-long phosphopantetheine arm, attached to the ACP, acts as a swinging arm to shuttle the growing acyl chain between the different active sites of the fatty acid synthase complex. nih.govnih.gov

Mechanism of Covalent Attachment to Serine Residues in Apo-ACPs

Other Putative Enzymes Interacting with this compound

While the direct enzymatic interactions with free this compound are not extensively documented, several enzymes are known to interact with the S-acylated phosphopantetheine moiety when it is covalently attached to Acyl Carrier Proteins (ACPs). These enzymes are involved in the turnover and regulation of fatty acid synthesis and other metabolic pathways. Their interaction with the phosphopantetheine group makes them putative candidates for interaction with this compound, which could potentially act as a substrate, an inhibitor, or a regulatory molecule.

Two such classes of enzymes are the Acyl Carrier Protein Phosphodiesterases (AcpH) and the Phosphopantetheinyl Hydrolases (PptH). These enzymes catalyze the removal of the 4'-phosphopantetheine prosthetic group from holo-ACP and acyl-ACPs, a process critical for the regulation of ACP-dependent pathways.

Acyl Carrier Protein Phosphodiesterase (AcpH)

Found primarily in Gram-negative bacteria like Escherichia coli, Acyl Carrier Protein Phosphodiesterase (AcpH), also known as ACP hydrolase, is a key enzyme in the turnover of the 4'-phosphopantetheine prosthetic group of ACP. nih.govacs.org It catalyzes the hydrolysis of the phosphodiester bond that links the 4'-phosphopantetheine group to a specific serine residue of the apo-ACP, releasing 4'-phosphopantetheine and the apo-protein. nih.govacs.orgwikipedia.org The enzyme is encoded by the acpH gene (previously yajB) in E. coli. nih.gov

Studies have shown that AcpH can act on various forms of ACP, including holo-ACP (the unacylated form) and acyl-ACPs with varying chain lengths (from 6 to 16 carbons). nih.govexpasy.org This broad substrate specificity suggests that the enzyme primarily recognizes the phosphopantetheine moiety and its linkage to the protein, rather than the acyl group itself. Although its physiological role is still under investigation, it is believed to be involved in the regulation of fatty acid synthesis by controlling the amount of active holo-ACP. asm.org Given its action on the phosphopantetheine group, it is plausible that AcpH could recognize and potentially hydrolyze or bind to free this compound.

Phosphopantetheinyl Hydrolase (PptH)

A distinct class of enzymes with a similar function to AcpH has been identified in mycobacteria, known as Phosphopantetheinyl Hydrolase (PptH). nih.gov In Mycobacterium tuberculosis, PptH (encoded by the gene Rv2795c) also removes the 4'-phosphopantetheine prosthetic group from holo-carrier proteins. nih.govnih.gov This activity counteracts the action of phosphopantetheinyl transferases, which are responsible for attaching the prosthetic group.

Interestingly, structural and sequence analyses have revealed that PptH is not homologous to the AcpH found in E. coli, suggesting a case of convergent evolution where two different protein families evolved to perform the same function. consensus.app PptH is a metallophosphoesterase, and its discovery has established a new family of phosphopantetheinyl hydrolases. nih.govconsensus.app Like AcpH, PptH has demonstrated broad substrate specificity for various carrier proteins. nih.govnih.gov The purpose of this seemingly futile cycle of prosthetic group removal and attachment is not yet fully understood but may play a role in regulating the complex lipid biosynthesis pathways in mycobacteria. The interaction of PptH with the phosphopantetheine moiety makes it another putative interactor with this compound.

The following table summarizes the key characteristics of these putative interacting enzymes:

Enzyme FamilyRepresentative EnzymeOrganismGeneFunctionSubstrates
Acyl Carrier Protein PhosphodiesteraseAcpHEscherichia coliacpH (yajB)Hydrolyzes the phosphodiester bond of holo- and acyl-ACPHolo-ACP, Acyl-ACPs (C6-C16) nih.govexpasy.org
Phosphopantetheinyl HydrolasePptHMycobacterium tuberculosisRv2795cRemoves 4'-phosphopantetheine from holo-carrier proteinsHolo-carrier proteins nih.govnih.gov

Biological Functions and Metabolic Roles

Roles in Bacterial Metabolism and Virulence Mechanisms

Essentiality in Bacterial Fatty Acid Synthesis and Growth

S-acetylphosphopantotheine is a pivotal intermediate at the very beginning of the bacterial fatty acid synthesis (FAS) pathway. In bacteria, this process is typically of the type II fatty acid synthase (FASII) system, where the enzymes are individual, soluble proteins. The synthesis of fatty acids is absolutely essential for bacterial survival, as these molecules are the primary components of the phospholipids (B1166683) that form the cell membrane. nih.gov

The journey of fatty acid synthesis begins with the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (AccABCD). researchgate.net This is the committed step in the pathway. funaab.edu.ng The malonyl group from malonyl-CoA is then transferred to an Acyl Carrier Protein (ACP), forming malonyl-ACP. This reaction is catalyzed by malonyl-CoA:ACP transacylase (FabD). nih.gov

It is at this stage that this compound, in its functional form as acetyl-ACP, plays its crucial role. Acetyl-ACP serves as the primer for the first condensation reaction of the elongation cycle. nih.gov The 3-ketoacyl-ACP synthase III enzyme, known as FabH, catalyzes the condensation of this acetyl-CoA-derived primer with malonyl-ACP. nih.govresearchgate.net This reaction forms acetoacetyl-ACP, releasing a molecule of carbon dioxide and kicking off the first of many elongation cycles. funaab.edu.ng

The phosphopantotheine group of the ACP acts as a swinging arm, tethering the growing acyl chain and presenting it to the active sites of the successive enzymes in the FASII system. After the initial condensation, the cycle involves a series of reduction, dehydration, and another reduction step to form a saturated acyl-ACP that is two carbons longer than the primer. researchgate.net This elongated acyl-ACP can then undergo further rounds of condensation with malonyl-ACP to build up the fatty acid chain, typically to lengths of 16 or 18 carbons like palmitic acid. nih.govfunaab.edu.ng

Given that this pathway provides the fundamental building blocks for the bacterial cell membrane and other essential lipid-containing structures, its proper function is indispensable for bacterial growth, division, and viability. nih.gov Without the initial priming step involving this compound (acetyl-ACP), the entire elongation cycle cannot commence, halting the production of fatty acids and leading to cell death.

Table 1: Key Steps and Enzymes in the Initiation of Bacterial Fatty Acid Synthesis

StepSubstrate(s)EnzymeProductFunction
Activation Acetyl-CoA, HCO₃⁻, ATPAcetyl-CoA Carboxylase (AccABCD)Malonyl-CoAThe committed step in fatty acid synthesis. funaab.edu.ng
Malonyl Transfer Malonyl-CoA, ACPMalonyl-CoA:ACP Transacylase (FabD)Malonyl-ACPPrepares the two-carbon donor for elongation. nih.gov
Initiation/Condensation Acetyl-CoA, Malonyl-ACP3-Ketoacyl-ACP Synthase III (FabH)Acetoacetyl-ACPPrimes the elongation cycle by creating the initial 4-carbon chain. nih.govresearchgate.net

Implications for Pathogen Metabolic Adaptations

The ability of pathogenic bacteria to survive and cause disease is intrinsically linked to their metabolic flexibility. frontiersin.org Upon invading a host, pathogens encounter a variety of challenging environments, from nutrient-limited niches to direct attacks by the immune system. frontiersin.orgtiho-hannover.de Adapting their metabolism is not just advantageous but essential for survival, and the fatty acid synthesis pathway, initiated by this compound, is a central part of this adaptive machinery.

Pathogens must synthesize their own fatty acids to build and maintain their membranes, a process critical for growth and replication within the host. frontiersin.org The host environment, however, can be restrictive. For instance, uropathogenic E. coli (UPEC) must adapt to the nutrient-poor conditions of the urinary tract. nih.gov Research has shown that targeting key metabolic nodes, such as the biosynthesis of coenzyme A (of which phosphopantotheine is a component), can disrupt these adaptations and hinder pathogen survival. nih.gov

Pathogens also adapt their metabolism to defend against host immune responses. Pseudomonas aeruginosa, a common pulmonary pathogen, adapts to the inflammatory environment of the airway by altering its metabolism in response to host-derived metabolites like succinate. frontiersin.org This adaptation can lead to the formation of biofilms, which are protective communities of bacteria that are highly resistant to antibiotics and phagocytosis. frontiersin.org Similarly, Staphylococcus aureus demonstrates significant metabolic shifts when developing antibiotic resistance, altering activity in its tricarboxylic acid (TCA) cycle and redirecting carbon to pathways for cell wall synthesis. nih.gov These adaptations highlight how central metabolic processes, including the fatty acid synthesis pathway, are leveraged by pathogens to persist and thrive during infection.

Table 2: Examples of Metabolic Adaptations in Pathogens

PathogenHost Niche/StressMetabolic AdaptationConsequence
Uropathogenic E. coli (UPEC) Urinary Tract (Nutrient-limited)Reliance on de novo synthesis of cofactors for amino acid catabolism.Essential for survival and adaptation in the host environment. nih.gov
Pseudomonas aeruginosa Inflamed Airway (High succinate)Upregulation of anti-oxidant genes and altered metabolism.Promotes biofilm formation and persistence. frontiersin.org
Staphylococcus aureus Daptomycin ExposureDecreased TCA cycle activity; increased purine (B94841) and cell wall biosynthesis.Contributes to the development of antibiotic non-susceptibility. nih.gov
Streptococcus suis Various Host NichesCo-regulation of metabolic and virulence genes by regulators like CcpA.Links nutrient availability to virulence, enhancing fitness during infection. tiho-hannover.de

Structural Biology of S Acetylphosphopantotheine Associated Enzymes and Complexes

X-ray Crystallography Studies of ACPS-S-Acetylphosphopantotheine Complexes

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional atomic structure of molecules, including complex protein assemblies, by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule. ebi.ac.ukanl.govuci.edunih.govnih.gov This method has been instrumental in elucidating the architecture of holo-acyl carrier protein synthase (ACPS), the enzyme responsible for transferring the 4'-phosphopantetheine (B1211885) moiety from coenzyme A (CoA) to a conserved serine residue on the apo-acyl carrier protein (ACP), a process that can utilize acetyl-CoA.

Crystal structures have been determined for ACPS from various organisms, including Bacillus subtilis, Streptococcus pneumoniae, and humans, both in its apo form and in complex with substrates or products like CoA, 3',5'-ADP, and the ACP itself. nih.govrcsb.orgembopress.org These structures reveal a conserved α/β fold. Bacterial ACPS enzymes are typically functional trimers, forming three active sites at the interfaces between the protomers. rcsb.orgembopress.orgiucr.org In contrast, human ACPS exhibits a pseudo-2-fold symmetry and functions as a monomer. nih.govresearchgate.net

The binding of ligands such as CoA and the ACP substrate induces significant and specific conformational changes within the ACPS structure. The active site is generally located in a cleft, and in the case of trimeric bacterial enzymes, it is formed at the interface between adjacent subunits. rcsb.orgembopress.org

In human ACPS, the binding of the ACP domain causes a notable conformational change where the two domains of the enzyme rotate around a hinge, resulting in a slight closure of the binding cleft by approximately 3.9 Å. nih.gov This movement, however, does not significantly alter the conformation of most active-site residues. An exception is the side chain of Glu138, which is involved in magnesium binding; its position changes when ACP binds in the absence of the Mg2+ ion. nih.gov Similarly, in Mycobacterium smegmatis AcpS, the binding of the 3',5'-ADP product causes a shift in the positions of Gly91 and Arg92 to accommodate the adenine (B156593) moiety. iucr.org

The binding site for CoA is located in a cleft formed by the two domains of the human enzyme or between the subunits of the bacterial enzymes. nih.govembopress.org The adenine ring of CoA in Burkholderia anthracis AcpS is positioned between the N-terminus of a β-strand of one subunit and the C-terminus of an α-helix of an adjacent subunit. iucr.org The binding of the ACP substrate is primarily mediated by its "recognition helix" (helix-II), which interacts with the ACPS surface. nih.gov

The crystal structure of B. subtilis AcpS in complex with CoA reveals the specific residues involved in binding. rcsb.org The adenine moiety of CoA is involved in interactions with residues from two different subunits of the trimer. The stability of this trimeric arrangement is crucial for activity, as mutations that disrupt the trimer render the enzyme inactive. rcsb.org In the S. pneumoniae AcpS, the active site is also characterized by structural elements from adjacent protomers. embopress.org

A fascinating finding from the crystal structure of B. anthracis AcpS was the presence of two 3',5'-ADP product molecules within each binding site, a feature not previously observed. iucr.org One ADP molecule binds in the expected position, while the second occupies a novel, nearby site that overlaps with the ACP-binding area. iucr.org This observation suggests a potential avenue for designing potent inhibitors that could simultaneously block the binding of both CoA and ACP. iucr.org

Table 1: Key Intermolecular Interactions in ACPS Complexes from Crystallographic Data
ComplexOrganismKey Interacting Residues/RegionsNature of InteractionReference
AcpS-CoA-ACPHumanACP Helix-α2, Hydrophobic residues on ACPSPredominantly hydrophobic nih.gov
AcpS-ACPBacillus subtilisNegatively charged residues on ACPPredominantly hydrophilic/electrostatic nih.govscispace.com
AcpS-CoABurkholderia anthracisLeu83 (chain K), Gly64 (chain J) with adenine ringVan der Waals, Hydrogen bonds iucr.org
AcpS-3',5'-ADPMycobacterium smegmatisGly91, Arg92Hydrogen bonds, Electrostatic iucr.org

Ligand Binding Sites and Conformational Changes

Nuclear Magnetic Resonance (NMR) Spectroscopy of S-Acetylphosphopantotheine and its Protein Conjugates

NMR spectroscopy is a versatile and powerful technique used to determine the structure and dynamics of molecules in solution. wikipedia.orglibretexts.orgbu.educognitoedu.org For proteins, it provides information at atomic resolution about structure, dynamics, and interactions, making it highly suitable for studying the conformational states of this compound-modified proteins like holo-ACP. wikipedia.orgunivie.ac.at Unlike crystallography, NMR does not require crystallization and can probe the dynamic nature of proteins under near-physiological conditions. univie.ac.atmdpi.com

NMR has been instrumental in comparing the structures of apo-ACP and holo-ACP, revealing significant conformational changes upon the attachment of the phosphopantetheine arm. The solution NMR structure of the actinorhodin (B73869) (act) holo-ACP from Streptomyces coelicolor showed that upon modification, helix III moves closer to helix II, resulting in a contraction of the protein structure. researchgate.net This "closure" of the cleft between these two helices is a recurring observation. researchgate.net

Furthermore, subtle but important changes occur at the protein surface. For instance, in act-ACP, the side chain of Leu43 on helix II shifts from a solvent-exposed position in the apo form to forming intramolecular interactions with the newly attached phosphopantetheine arm in the holo form. researchgate.net These structural adjustments are thought to be crucial for the dissociation of the holo-ACP from ACPS and for regulating its subsequent interactions with other partner enzymes in the biosynthetic pathway. researchgate.netcdnsciencepub.com

NMR relaxation studies, which measure the decay of nuclear spin magnetization, provide quantitative data on protein dynamics across a wide range of timescales. wikipedia.org Studies on acyl-ACPs have shown that the flexibility of the protein changes depending on the length of the attached acyl chain. pnas.org For example, the loop region between helices II and III of E. coli ACP shows increased flexibility when an acyl chain is present in the binding pocket. nih.gov These dynamic changes are believed to play a role in substrate recognition by the enzymes of the fatty acid synthase system. nih.govnih.gov

NMR is exquisitely sensitive to the chemical environment of each nucleus, making it an ideal tool to characterize post-translationally modified proteins. libretexts.orgcognitoedu.org The attachment of the S-acetylphosphopantetheine moiety to the apo-ACP can be readily detected and monitored by NMR. Multidimensional experiments like the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum provide a unique "fingerprint" for a protein, where each peak corresponds to a specific amide group in the protein backbone. pnas.org

Upon conversion of apo-ACP to holo-ACP (or acetyl-ACP), significant chemical shift perturbations are observed for specific residues. These shifts are concentrated in the region around the modification site (the conserved serine on helix II) and in other regions that undergo conformational changes, such as helix III. researchgate.netresearchgate.net By analyzing these chemical shift changes, researchers can map the interaction surface between the protein and the phosphopantetheine arm and identify the residues affected by the modification.

The ability of NMR to distinguish between different conformational states has also been used to study the sequestration of the acyl chain. Molecular dynamics simulations guided by NMR data have shown that the acyl chain can exist in different states: tightly sequestered within the ACP's hydrophobic pocket, loosely sequestered, or unsequestered and solvent-exposed. pnas.org The equilibrium between these states is dependent on the length of the acyl chain and is communicated to the protein surface, allowing partner enzymes to allosterically distinguish between different acyl-ACP substrates. pnas.org

Table 2: NMR-Derived Structural and Dynamic Features of Holo-ACP
FeatureObservationFunctional ImplicationReference
Conformational ChangeHelix III moves towards Helix II upon phosphopantetheinylation.May facilitate dissociation from ACPS and regulate subsequent protein-protein interactions. researchgate.net
Surface Residue RearrangementLeu43 on helix II switches from solvent-exposed to interacting with the Ppant arm.Modulates binding affinity for ACPS. researchgate.net
Protein DynamicsLoop between helices II and III shows increased flexibility in acyl-ACP.Aids in substrate recognition by partner enzymes. nih.gov
Acyl Chain SequestrationAcyl chain exists in equilibrium between buried and solvent-exposed states.Allosteric control of partner enzyme binding and activity. pnas.org

Dynamics and Solution Structures of Ligand-Protein Interactions

Computational Approaches in Elucidating this compound Interactions

Computational modeling, particularly molecular dynamics (MD) simulations and protein-ligand docking, serves as a powerful complement to experimental techniques like crystallography and NMR. nih.govnih.gov These methods provide a dynamic view of molecular interactions and can be used to predict binding modes, rationalize experimental findings, and formulate new hypotheses.

MD simulations have been extensively used to study the dynamics of apo-, holo-, and acyl-ACPs. nih.govnih.govplos.org These simulations, which can track the movement of every atom in the system over time, have revealed the pathway by which an acyl chain, attached to the phosphopantetheine arm, enters and binds within the hydrophobic pocket of the ACP. nih.govnih.gov They show that while the acyl chain is buried, the phosphopantetheine linker is stabilized at the entrance of the pocket by hydrogen bonds with specific residues like Thr-39 and Glu-60 in E. coli ACP. nih.gov

Simulations have also highlighted how the ACP structure adapts to accommodate acyl chains of different lengths and how mutations can dramatically alter ligand binding. nih.govplos.org For example, simulations showed that introducing mutations in a type I ACP, which normally binds its substrate in a surface groove, could create a deep, solvent-excluded tunnel typical of type II ACPs, demonstrating how a few residue changes can fundamentally modify ligand binding capabilities. plos.org

Docking algorithms are used to predict how a ligand (like this compound or CoA) binds to a protein receptor (like ACPS). nih.govresearchgate.net A novel approach combining protein-protein and protein-ligand docking has been used to model the complexes between holo-ACP and its partner enzymes, such as the dehydratase (DH) and ketoreductase (KR) domains of polyketide synthases. researchgate.net These models, refined by MD simulations, successfully predicted that the substrate enters a deep tunnel in the DH domain but binds to a more shallow, surface-exposed cavity in the KR domain, consistent with experimental data for homologous systems. researchgate.net Such computational studies are invaluable for identifying key residues at the interaction interface and for understanding the basis of substrate specificity and recognition in these complex biosynthetic machineries.

Molecular Dynamics Simulations of Enzymatic Reactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of biomolecular systems. labshake.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational changes in both the enzyme and the ligand, the role of solvent molecules, and the energetic landscapes of binding and catalysis. nih.gov For a molecule like this compound, MD simulations can illuminate how the acetylated thiol end and the phosphate (B84403) group orient within an enzyme's active site and how these orientations facilitate a chemical reaction.

A critical prerequisite for accurate MD simulations is the availability of a robust force field, which is a set of parameters describing the potential energy of the system. The development of a force field library specifically for pantetheine-containing ligands has been a significant advancement, enabling more reliable in-silico studies of these molecules. nih.govescholarship.org

MD simulations of enzymes like pantetheine-phosphate adenylyltransferase (PPAT) have provided insights into the binding of its substrate, pantetheine (B1680023) 4'-phosphate. nih.gov These simulations can reveal key amino acid residues that form stable hydrogen bonds or van der Waals contacts with the pantetheine moiety. For instance, studies on PPAT have identified specific residues within the active site that are crucial for stabilizing the substrate. embopress.org Although the substrate in this case is not acetylated, the dynamics of the phosphopantetheine portion are highly relevant.

Table 1: Illustrative Data from Molecular Dynamics Simulations of Pantetheine-Containing Ligands with Enzymes

Enzyme TargetLigand/SubstrateKey Interacting ResiduesObserved Dynamic Behavior
Pantetheine-Phosphate Adenylyltransferase (PPAT)Pantetheine 4'-PhosphatePhe11, Lys42, Arg88, Ser129 embopress.orgStabilization of the pantetheine arm through van der Waals contacts and hydrogen bonding with the phosphate group. embopress.org
Histone Acetyltransferase (p300)Acetyl-Coenzyme ANot specified in detail in the provided search results.The pantetheine arm of acetyl-CoA extends deep into a hydrophobic tunnel within the enzyme. frontiersin.org
Human Metastasis Suppressor NME1Coenzyme AArginine 58, Threonine 94 researchgate.netThe pantetheine tail is highly flexible, and its orientation is characterized through simulations. researchgate.net

This table is illustrative and compiled from studies on related molecules due to the lack of direct data for this compound.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. nih.gov It is widely employed to predict the binding mode and estimate the binding affinity of a ligand to a protein. qmul.ac.uk For this compound, docking studies could be instrumental in identifying potential binding partners and in understanding the initial recognition events before a stable enzyme-substrate complex is formed.

Docking algorithms generate a series of possible binding poses of the ligand in the protein's active site and then use a scoring function to rank these poses. qmul.ac.uk These scoring functions typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

A study on Streptococcus gallolyticus utilized molecular docking to screen a library of natural products against several target proteins, including pantetheine-phosphate adenylyltransferase (PPAT). nih.gov The results identified compounds with high binding affinities, and the predictions were further refined using molecular dynamics simulations to assess the stability of the docked poses. nih.gov This highlights a common and powerful workflow where docking provides initial predictions that are then validated and explored in more detail with MD simulations.

In another example, docking studies of the inhibitor carnosol (B190744) with the p300 histone acetyltransferase revealed that it occupies the binding site of the pantetheine arm of acetyl-CoA, thereby competitively inhibiting the enzyme. frontiersin.org Such studies are crucial for structure-based drug design.

Table 2: Illustrative Binding Affinity Predictions from Docking Studies

Enzyme TargetLigandPredicted Binding Affinity (kcal/mol)Predicted Interacting Residues
Pantetheine-Phosphate Adenylyltransferase (PPAT) from S. gallolyticusLTS0243441 (a natural product)Not specified in the provided search results.Not specified in the provided search results.
p300 Histone AcetyltransferaseCarnosol-9.19 to -8.05 (GlideScore) frontiersin.orgSer1400 frontiersin.org
p300 Histone AcetyltransferaseC646 (a synthetic inhibitor)Not specified in the provided search results.Utilizes several of the same residues that interact with the pantetheine moiety of Lys-CoA. nih.gov

This table is illustrative and compiled from studies on related molecules due to the lack of direct data for this compound.

The combination of molecular dynamics simulations and docking studies provides a powerful computational framework to investigate the structural biology of enzymes that may interact with this compound. While direct experimental data remains the gold standard, these in-silico approaches offer invaluable, atom-level insights into the dynamic nature of protein-ligand interactions, guiding further experimental validation and hypothesis generation.

Advanced Methodologies for Investigating S Acetylphosphopantotheine

Spectroscopic Techniques for Real-Time Analysis

Real-time analysis of metabolites like S-acetylphosphopantotheine within a biological system presents a significant challenge due to their low concentrations and rapid turnover. Spectroscopic techniques, particularly when coupled with separation methods, provide the necessary sensitivity and specificity for their detection and quantification.

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the comprehensive analysis of metabolites, a field known as metabolomics. nih.govwikipedia.org HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, offer high mass accuracy and resolving power, enabling the differentiation of this compound from other closely related molecules with similar masses. peerj.com When coupled with liquid chromatography (LC), a technique known as LC-HRMS, it allows for the separation of complex mixtures of metabolites prior to their detection by the mass spectrometer. biorxiv.org

The process of metabolite profiling for this compound typically involves the extraction of metabolites from cells or tissues, followed by LC-HRMS analysis. The high mass accuracy of HRMS allows for the confident determination of the elemental composition of detected ions, a critical step in the identification of unknown metabolites. peerj.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting fragment ions, which can provide detailed structural information about the molecule. nih.gov This technique is crucial for validating the identity of this compound and distinguishing it from its isomers.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. tandfonline.comcreative-proteomics.com It relies on the use of stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C-acetate, which are introduced into the cellular system. plos.orgfrontiersin.org As the labeled substrate is metabolized, the isotopes become incorporated into downstream metabolites, including this compound and its precursors.

By measuring the isotopic enrichment and distribution in these metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the flow of atoms through the metabolic network. taylorandfrancis.comkit.edu This information is then used in computational models to calculate the intracellular metabolic fluxes. For instance, by feeding cells with ¹³C-labeled acetate, one can track the incorporation of the labeled carbons into the acetyl group of this compound, providing a quantitative measure of the flux through the pathways that produce this intermediate. plos.org This approach is invaluable for understanding how metabolic pathways involving this compound are regulated under different physiological conditions or in response to genetic modifications. nih.gov

Table 1: Application of Spectroscopic Techniques for this compound Analysis
TechniquePrincipleInformation ObtainedRelevance to this compound
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with high accuracy and resolution.Accurate mass measurement for elemental composition determination and metabolite identification.Enables the specific detection and quantification of this compound in complex biological samples.
Tandem Mass Spectrometry (MS/MS)Fragmentation of selected ions to obtain structural information.Structural elucidation and confirmation of metabolite identity.Provides structural confirmation of this compound by analyzing its fragmentation pattern.
Isotopic Labeling and TracingIntroduction of stable isotopes (e.g., ¹³C, ¹⁵N) into metabolic pathways.Quantification of metabolic fluxes and pathway activities.Allows for the measurement of the rate of synthesis and turnover of this compound, providing insights into its metabolic dynamics.

High-Resolution Mass Spectrometry for Metabolite Profiling

Biochemical Assays for Enzyme Activity Measurement

The enzymes responsible for the synthesis and utilization of this compound, such as Acyl Carrier Protein S-acetyltransferase (ACPS), are crucial for understanding its metabolic roles. Biochemical assays are essential for measuring the activity of these enzymes and for probing their mechanisms.

Enzyme assays can be broadly categorized as continuous or discontinuous. Continuous assays monitor the progress of the reaction in real-time, typically by measuring a change in absorbance or fluorescence. For enzymes like phosphopantetheinyl transferases (PPTases), which are functionally related to ACPS, continuous assays have been developed using fluorescently labeled substrates. nih.gov For example, a fluorescent analog of coenzyme A can be used, and the transfer of the fluorescent phosphopantetheine moiety to an acyl carrier protein (ACP) can be monitored by changes in fluorescence polarization. acs.org

Discontinuous assays, on the other hand, involve stopping the reaction at specific time points and then measuring the amount of product formed. This can be achieved by various methods, such as separating the product from the substrate using chromatography and then quantifying the product. For ACPS, a discontinuous assay could involve incubating the enzyme with acetyl-CoA and apo-ACP, and then quantifying the amount of S-acetyl-ACP formed at different time points using techniques like HPLC or mass spectrometry.

Table 2: Comparison of Assay Types for ACPS and Related Enzymes
Assay TypeDescriptionAdvantagesDisadvantages
Continuous AssayMonitors the reaction progress in real-time by measuring a continuous signal (e.g., fluorescence, absorbance).Provides real-time kinetic data, high-throughput compatible.May require specialized substrates or equipment, potential for interference from other compounds.
Discontinuous AssayReaction is stopped at specific time points, and the product is quantified.More versatile in terms of detection methods, can be used when a continuous signal is not available.More labor-intensive, lower throughput, potential for artifacts from stopping the reaction.

Substrate analogs are molecules that are structurally similar to the natural substrate of an enzyme and can be used to investigate the enzyme's mechanism of action. wikipedia.orgresearchgate.net By systematically modifying the structure of this compound, researchers can synthesize analogs that can act as inhibitors or probes of the active site of enzymes like ACPS. For example, replacing the thioester linkage with a more stable ether or amide bond can create a non-reactive analog that can bind to the enzyme's active site without being turned over. plos.org

These analogs can be used in kinetic studies to determine their binding affinity (Kᵢ) and to understand the structural requirements for substrate recognition. nih.gov Furthermore, substrate analogs can be synthesized with reporter groups, such as fluorescent tags or photo-crosslinkers, to label the active site of the enzyme. This allows for the identification of key amino acid residues involved in substrate binding and catalysis. nih.gov

Continuous and Discontinuous Assays for ACPS and Related Enzymes

Genetic and Molecular Biology Approaches for Functional Characterization

To fully understand the role of this compound in a living organism, it is essential to study the genes that encode the enzymes involved in its metabolism. Genetic and molecular biology techniques provide powerful tools to manipulate these genes and observe the resulting phenotypic effects. wikipedia.orgnih.gov

By creating gene knockouts, where a specific gene is deleted from the genome, researchers can investigate the consequences of the absence of an enzyme on the levels of this compound and other related metabolites. frontiersin.org For instance, knocking out the gene for ACPS would be expected to lead to a decrease in the production of S-acetyl-ACP and potentially disrupt fatty acid biosynthesis. Conversely, overexpressing a gene can lead to an increase in the corresponding enzyme's activity, which can be used to study the effects of increased flux through a particular metabolic pathway. nih.gov

Site-directed mutagenesis allows for the targeted alteration of specific amino acids within an enzyme. This technique is invaluable for testing hypotheses about the roles of individual residues in catalysis and substrate binding. For example, by mutating a conserved residue in the active site of an enzyme that utilizes this compound, one can assess its importance for enzymatic activity. nih.gov The functional characterization of genes related to CoA biosynthesis has been successfully performed using such genetic approaches in various organisms. nih.govnih.govplos.org

Gene Knockout and Overexpression Studies in Model Organisms

Gene knockout and overexpression are powerful techniques for elucidating the in vivo function of genes related to this compound metabolism. genome.gov A gene knockout involves the targeted inactivation or removal of a specific gene, allowing scientists to observe the effects of its absence. genome.gov Conversely, overexpression involves increasing the expression of a wild-type or mutant gene, which can reveal rate-limiting steps in a pathway or create specific phenotypes. nih.gov

These studies are typically conducted in model organisms whose genetic makeup is well understood and easily manipulated. bionomous.ch Common choices include the bacterium Escherichia coli, the yeast Saccharomyces cerevisiae, the fruit fly Drosophila melanogaster, the nematode Caenorhabditis elegans, and the plant Arabidopsis thaliana. bionomous.chwikipedia.orgbosterbio.com For example, knocking out a gene suspected of encoding an enzyme that deacetylates this compound would be expected to lead to an accumulation of the acetylated form and a depletion of its downstream product, phosphopantotheine. By analyzing the resulting phenotype and metabolic profile, researchers can confirm the gene's function. nih.gov

Overexpression studies are equally valuable. For instance, overexpressing a gene that synthesizes this compound could highlight its impact on related metabolic pathways or reveal previously unknown cellular processes that are sensitive to its concentration. nih.govnih.gov These dominant effects can be readily studied in diploid organisms and can provide functional links that might be missed in loss-of-function screens. nih.gov

Table 1: Hypothetical Research Findings from Gene Knockout and Overexpression Studies

Gene Target Modification Model Organism Observed Phenotype/Finding Interpretation
acoT (hypothetical acetyl-CoA hydrolase)KnockoutE. coliDecreased intracellular levels of free acetate; accumulation of this compound.The acoT gene product is likely involved in the deacetylation of this compound.
panK (Pantothenate Kinase)OverexpressionS. cerevisiaeIncreased flux through the Coenzyme A biosynthetic pathway, leading to higher demand for phosphopantotheine.Elevating early pathway steps can reveal downstream bottlenecks or regulatory feedback loops.
atg5 (Autophagy-related gene 5)OverexpressionD. melanogasterLifespan extension and improved motor function, potentially linked to metabolic shifts. nih.govEnhanced autophagy may influence the turnover of acetyl-CoA pools, indirectly affecting this compound levels.
cdkn2a (Cyclin-dependent kinase inhibitor)KnockoutHuman B-cellsAltered cell proliferation rates in response to viral infection. nih.govplos.orgDemonstrates the utility of knockout studies in complex cellular processes, a model applicable to metabolic gene studies.

Site-Directed Mutagenesis for Structure-Function Relationships

When studying enzymes that interact with this compound, site-directed mutagenesis can be used to answer critical questions. For instance, which residues in the enzyme's active site are essential for recognizing the acetyl group? Which are responsible for binding the phosphopantotheine moiety? How does altering a specific amino acid affect the enzyme's catalytic efficiency (kcat/Km)?

The process involves using a short, synthetic DNA primer containing the desired mutation to replicate a plasmid containing the gene of interest. neb.com The newly synthesized DNA incorporates the mutation, and after removing the original, non-mutated template DNA, the mutated plasmid can be introduced into a host organism (like E. coli) for protein expression. nih.gov The resulting mutant enzyme is then purified and its properties are compared to the wild-type enzyme. For example, a study on the ArsA ATPase used site-directed mutagenesis to change each of its 13 histidine residues to alanine (B10760859) to investigate their role in catalytic activity. nih.gov

Table 2: Example of Site-Directed Mutagenesis Data for a Hypothetical this compound Deacetylase

Mutation Location in Protein Hypothesized Role of Original Residue Effect on Binding Affinity (Kd) for this compound Effect on Catalytic Rate (kcat) Conclusion
D102A (Aspartic Acid to Alanine)Active SiteCoordination of the phosphate (B84403) group100-fold increase (weaker binding)95% reductionAspartate at position 102 is critical for substrate binding through interaction with the phosphate.
H215N (Histidine to Asparagine)Active SiteGeneral base in catalysisNo significant change>99% reductionHistidine at position 215 is essential for the catalytic mechanism, likely by deprotonating water for nucleophilic attack.
Y150F (Tyrosine to Phenylalanine)Substrate-binding pocketHydrogen bonding with the acetyl carbonyl15-fold increase (weaker binding)50% reductionThe hydroxyl group of Tyrosine 150 contributes to substrate affinity and optimal positioning for catalysis.
K300R (Lysine to Arginine)Protein Surface (distant from active site)Maintaining protein foldNo significant changeNo significant changeThis surface-exposed lysine (B10760008) residue is not directly involved in substrate binding or catalysis.

Future Research Directions and Unexplored Avenues

Discovery of Novel Enzymes and Pathways Involving S-Acetylphosphopantotheine

While the core pathway leading to Coenzyme A is well-established, the full enzymatic landscape interacting with this compound remains largely unexplored. Future research should focus on identifying and characterizing new enzymes that synthesize, hydrolyze, or otherwise utilize this compound.

One promising area is the search for novel N-acyl amino acid synthases, which may utilize acyl thioesters like this compound as substrates for the formation of other metabolites. frontiersin.org The discovery of such enzymes would imply that this compound could serve as a biosynthetic intermediate in pathways beyond Coenzyme A synthesis. frontiersin.org Research into prokaryotic systems has identified protein acetyltransferases (Pat) and NAD+-dependent deacetylases (CobB) as key regulators of metabolic enzyme acetylation, suggesting that analogous enzymes in other organisms might interact with this compound or its derivatives. nih.gov

The development of novel enzyme systems is a continuous goal in biotechnology, and a focus on carbohydrate esterases and other hydrolases could uncover enzymes capable of cleaving the thioester bond of this compound, hinting at unknown regulatory or catabolic pathways. mdpi.com The systematic exploration of microbial and metagenomic libraries for enzymes that show activity with this compound as a substrate could reveal entirely new metabolic functions. frontiersin.org

Interplay with Other Post-Translational Modifications and Signaling Pathways

Post-translational modifications (PTMs) are critical for regulating protein function and creating a complex network of cellular control. plos.orgthermofisher.com The acetyl group of this compound positions it at a crossroads with the extensive network of protein acetylation, a PTM that rivals phosphorylation in its prevalence and importance for regulating metabolic enzymes. nih.gov

Future investigations should explore the crosstalk between this compound metabolism and other major PTMs. Lysine (B10760008) acetylation is known to be deeply integrated with phosphorylation and ubiquitylation in controlling metabolic pathways. nih.gov For instance, studies in plants have shown dynamic, light-dependent changes in phosphorylation, lysine acetylation, and redox-based modifications that collectively reprogram cellular function. nih.gov It is conceivable that fluctuations in the pool of this compound, as a precursor to the universal acetyl group donor Acetyl-CoA, could influence the landscape of these other PTMs.

Furthermore, the interplay between cellular signaling pathways and this compound metabolism is a critical unexplored avenue. The Hippo and TGF-β signaling pathways, for example, are master regulators of cell proliferation and tissue homeostasis that are known to interact with each other in a context-dependent manner. xiahepublishing.com The activity of such pathways can be influenced by the metabolic state of the cell. nih.gov Given that histone deacetylases (HDACs) are sensitive to cellular metabolism, and their dysregulation is linked to numerous diseases, exploring how the this compound-CoA axis impacts these epigenetic and signaling networks is a compelling direction. nih.gov The integration of multiple PTM inputs can occur at specific "PTMi spots" on proteins, allowing for a fine-tuned regulatory response, a mechanism that could potentially be influenced by the availability of acetyl groups derived from this compound. plos.org

Development of Chemical Probes and Inhibitors for Research Applications

To dissect the specific functions of this compound and its associated enzymes, the development of high-quality chemical probes and inhibitors is essential. rjeid.comnih.gov Chemical probes are small molecules used to study and manipulate the function of proteins and their roles in physiology and pathology. mdpi.com

An ideal chemical probe for studying this compound metabolism would possess several key characteristics, as summarized in the table below. nih.govsgc-unc.org

CharacteristicDescriptionRationale
Potency High affinity for its target, ideally with an in vitro potency of <100 nM. nih.govsgc-unc.orgEnsures that the probe can be used at low concentrations to achieve a biological effect, minimizing off-target activity.
Selectivity At least a 30-fold greater activity for the intended target over other related proteins. sgc-unc.orgCrucial for ensuring that the observed biological effects are due to the modulation of the target of interest and not other proteins.
Cellular Activity The ability to engage the target in a cellular context at concentrations at or below 1 µM. sgc-unc.orgDemonstrates that the probe can cross cell membranes and reach its target in a living system.
Mechanism of Action A well-understood and confirmed mechanism of how it interacts with its target. nih.govAllows for clear interpretation of experimental results.
Negative Control Availability of a structurally similar but biologically inactive analog. sgc-unc.orgHelps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold.

Future research should aim to synthesize such probes. This could involve creating photoaffinity-based probes that form covalent bonds with interacting proteins upon UV irradiation, a technique that has been applied using molecules with thioester bonds. mdpi.com Additionally, developing potent and specific inhibitors for the enzymes discovered in section 7.1 will be crucial for validating their function and assessing their therapeutic potential. evitachem.com Public resources like The Chemical Probes Portal can serve as a valuable catalog for such newly developed tools. re3data.org

Systems Biology Approaches to Map Global this compound Metabolism

Metabolism is a highly complex network of thousands of interconnected reactions, necessitating the use of mathematical and computational models for a holistic understanding. nih.gov A systems biology approach, which integrates multiple layers of biological data, is required to create a "global" map of this compound metabolism. e-enm.org This involves moving beyond the study of individual components to understanding the system as a whole. arxiv.org

This "global mapping" refers to the comprehensive, system-wide analysis of all interactions and pathways involving a molecule within a cell or organism, not to be confused with geographical mapping. nih.govresearchgate.net Such an approach would leverage various "omics" technologies to build a complete picture of how this compound is regulated and utilized under different physiological and pathological conditions. nih.govnih.gov

The table below outlines the key technologies and their potential contributions to this effort.

'Omics' TechnologyRole in Mapping this compound Metabolism
Transcriptomics Measures the expression levels of genes encoding for enzymes and transporters potentially involved in the compound's metabolism, providing clues about regulatory networks. nih.gov
Proteomics Identifies and quantifies the proteins that are present, including the enzymes that directly interact with this compound. It can also map associated PTMs. nih.govnih.gov
Metabolomics Directly measures the levels of this compound and related metabolites, providing a real-time snapshot of the metabolic state and pathway flux. nih.govuab.edu
Fluxomics Uses isotopic tracers to measure the rate of metabolic reactions, revealing the dynamic flow of molecules through pathways involving this compound. nih.gov

By integrating these datasets into genome-scale metabolic models, researchers can simulate the metabolic network, predict the impact of genetic or environmental perturbations, and identify previously unknown connections between this compound and other cellular processes. nih.gove-enm.org This systems-level understanding can ultimately reveal novel disease mechanisms and guide the development of new therapeutic strategies. arxiv.org

Q & A

Q. What strategies identify understudied pathways involving this compound?

  • Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) on omics datasets (proteomics/metabolomics) to prioritize targets. Conduct forward genetic screens in model organisms to uncover novel interactors .

Q. Tables for Reference

Analytical Method Application Key Parameters References
LC-MS/MSQuantification in biological samplesLOD: 0.1 nM, LOQ: 0.5 nM, CV < 10%
FRETProtein-ligand interactionsResolution: 2–10 nm, Signal-to-noise > 5:1
MD SimulationsConformational dynamicsForce field: AMBER, Simulation time: 100 ns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.